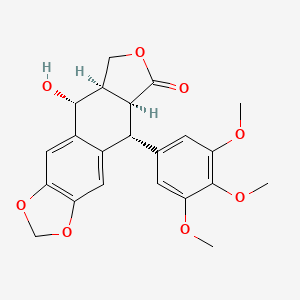

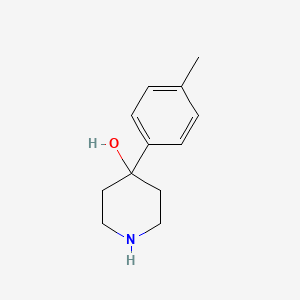

4-(4-methylphenyl)piperidin-4-ol

Description

The exact mass of the compound 4-(p-Tolyl)piperidin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFDFYOJQUOHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206713 | |

| Record name | 4-(p-Tolyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57988-60-0 | |

| Record name | 4-(4-Methylphenyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57988-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(p-Tolyl)piperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057988600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57988-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(p-Tolyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(p-tolyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(P-TOLYL)PIPERIDIN-4-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T4AA338QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-(4-methylphenyl)piperidin-4-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-methylphenyl)piperidin-4-ol is a tertiary alcohol derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. The structural motif of a 4-aryl-4-hydroxypiperidine is a key pharmacophore in a variety of biologically active compounds, including analgesics, antipsychotics, and cardiotonic agents. The presence of the p-tolyl group and the hydroxyl functionality at the C4 position allows for further structural modifications, making it a valuable building block in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Strategic Approach to Synthesis

The most direct and widely employed strategy for the synthesis of this compound involves a two-step sequence. This approach prioritizes efficiency and the use of readily available starting materials.

Core Synthetic Strategy:

-

Nucleophilic Addition of a Grignard Reagent: The synthesis commences with the addition of a p-tolyl Grignard reagent to a protected 4-piperidone derivative. The protecting group on the piperidine nitrogen is crucial to prevent side reactions and enhance the reactivity of the carbonyl group.

-

Deprotection of the Piperidine Nitrogen: The subsequent step involves the removal of the protecting group to yield the final target compound.

This strategy is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Protected Intermediate via Grignard Reaction

The cornerstone of this synthesis is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[1][2] In this step, the nucleophilic carbon of the p-tolylmagnesium bromide attacks the electrophilic carbonyl carbon of the protected 4-piperidone.

Choice of Protecting Group

The selection of the nitrogen protecting group is a critical decision that influences both the Grignard reaction and the subsequent deprotection step. The two most common and effective protecting groups for this synthesis are the tert-butoxycarbonyl (Boc) group and the benzyl (Bn) group.

-

N-Boc-4-piperidone: This starting material is often preferred due to the mild acidic conditions required for Boc group removal, which minimizes the risk of side reactions involving the tertiary alcohol.[3]

-

N-Benzyl-4-piperidone: The benzyl group is robust and stable to the Grignard reaction conditions. Its removal is typically achieved through catalytic hydrogenation, which is a clean and efficient method.

Experimental Protocol: Grignard Reaction with N-Boc-4-piperidone

This protocol details the synthesis of N-Boc-4-(4-methylphenyl)piperidin-4-ol.

Materials:

-

Magnesium turnings

-

4-Bromotoluene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

N-Boc-4-piperidone

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of p-Tolylmagnesium Bromide:

-

Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a single crystal of iodine to activate the magnesium surface.[4][5]

-

Prepare a solution of 4-bromotoluene (1.0 eq) in anhydrous THF in the dropping funnel.

-

Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be applied to initiate the reaction.[5]

-

Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Addition to N-Boc-4-piperidone:

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.[3][4]

-

Slowly add the freshly prepared p-tolylmagnesium bromide solution (1.2 eq) to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.[3]

-

Stir the reaction mixture at -78 °C for 1-2 hours.[4]

-

Allow the reaction to slowly warm to room temperature and stir overnight.[4]

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[3][4]

-

Extract the aqueous layer with ethyl acetate (3x volume).[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

-

| Parameter | Value/Condition | Rationale |

| Temperature | -78 °C to room temperature | Low initial temperature minimizes side reactions such as enolization and reduction.[4] |

| Solvent | Anhydrous THF | THF is an excellent solvent for Grignard reagents due to its ability to solvate and stabilize the organomagnesium species.[4] |

| Stoichiometry | 1.2 eq of Grignard reagent | A slight excess of the Grignard reagent ensures complete consumption of the starting ketone. |

| Quenching Agent | Saturated aq. NH4Cl | A mild acidic quench is used to avoid dehydration of the tertiary alcohol product, which can occur under strongly acidic conditions.[4] |

Causality and Troubleshooting in the Grignard Reaction

Several factors can influence the success and yield of the Grignard reaction. Understanding these can aid in troubleshooting and optimization.

-

Incomplete Grignard Reagent Formation: An inactive magnesium surface, often due to an oxide layer, can prevent the reaction from initiating. Activation with iodine or 1,2-dibromoethane is crucial.[4] The use of anhydrous conditions is paramount, as Grignard reagents are strong bases and will be quenched by water.

-

Low Yield of the Desired Product:

-

Enolization of the 4-Piperidone: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the 4-piperidone, leading to the recovery of the starting material after workup. This is more prevalent with sterically hindered Grignard reagents.[1][4]

-

Reduction of the 4-Piperidone: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[1][4]

-

Wurtz Coupling: The Grignard reagent can couple with unreacted 4-bromotoluene to form 4,4'-dimethylbiphenyl. This can be minimized by the slow addition of the aryl halide during the Grignard reagent preparation.[4]

-

-

Formation of Byproducts:

-

Dehydrated Product (4-Aryl-1,2,3,6-tetrahydropyridine): The tertiary alcohol product is susceptible to dehydration, especially under acidic conditions. A mild workup is essential to prevent this.[4]

-

Caption: Desired reaction and potential side reactions in the Grignard synthesis step.

Part 2: Deprotection to Yield this compound

The final step in the synthesis is the removal of the nitrogen protecting group. The choice of deprotection method is dictated by the protecting group used in the first step.

Deprotection of the N-Boc Group

The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent are commonly employed.[3][6]

Experimental Protocol: N-Boc Deprotection

Materials:

-

N-Boc-4-(4-methylphenyl)piperidin-4-ol

-

Dichloromethane (DCM) or 1,4-dioxane

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Cold diethyl ether

-

2M Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve N-Boc-4-(4-methylphenyl)piperidin-4-ol (1.0 eq) in DCM or 1,4-dioxane.

-

Add an excess of TFA (e.g., 10 eq) or a saturated solution of HCl in 1,4-dioxane.[3][6]

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If using TFA, add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt. Collect the precipitate by filtration.

-

To obtain the free base, dissolve the salt in water and basify with 2M NaOH solution to a pH > 10.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Deprotection of the N-Benzyl Group

The N-benzyl group is typically removed by catalytic hydrogenation. This method is clean and often provides high yields of the deprotected amine.

Experimental Protocol: N-Benzyl Deprotection (Hydrogenolysis)

Materials:

-

N-Benzyl-4-(4-methylphenyl)piperidin-4-ol

-

Ethanol or Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas source

Procedure:

-

Dissolve N-benzyl-4-(4-methylphenyl)piperidin-4-ol in ethanol or a mixture of ethyl acetate and ethanol.

-

Add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).

-

Subject the mixture to hydrogenation. This can be done using a hydrogen-filled balloon at atmospheric pressure or in a Parr hydrogenator under pressure (e.g., 50 psi).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

| Property | Value |

| CAS Number | 57988-60-0[7][8] |

| Molecular Formula | C12H17NO[7][8] |

| Molecular Weight | 191.27 g/mol [7][8] |

Spectroscopic Data:

-

¹H NMR: Signals corresponding to the aromatic protons of the p-tolyl group, the piperidine ring protons, the methyl group on the tolyl ring, and exchangeable protons for the hydroxyl and amine groups.

-

¹³C NMR: Resonances for the aromatic carbons, the quaternary carbon of the piperidine ring bearing the hydroxyl and tolyl groups, the other piperidine carbons, and the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching, C-H stretching (aromatic and aliphatic), and C-O stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental and robust organic reactions. The two-step approach involving a Grignard reaction followed by deprotection is both efficient and versatile. A thorough understanding of the reaction mechanisms, potential side reactions, and the influence of protecting groups is essential for the successful and high-yielding synthesis of this valuable building block. The detailed protocols and troubleshooting guidance provided in this technical guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this compound in their research endeavors.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. 4-(p-tolyl)piperidin-4-ol | 57988-60-0 [chemicalbook.com]

molecular structure of 4-(4-methylphenyl)piperidin-4-ol

An In-depth Technical Guide: The Molecular Structure, Synthesis, and Characterization of 4-(4-methylphenyl)piperidin-4-ol

Section 1: Foundational Overview

The piperidine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active alkaloids.[1][2] Its six-membered heterocyclic structure provides a versatile scaffold that can be functionalized to interact with a wide array of biological targets. Within this broad class, the 4-aryl-4-piperidinol motif is of particular interest to drug development professionals. These compounds, characterized by a piperidine ring bearing both a hydroxyl group and an aryl substituent at the C4 position, have shown significant potential in the development of agents targeting the central nervous system (CNS), ion channels, and various receptor systems.[3][4]

This guide provides a detailed technical exploration of a specific member of this class: This compound . We will dissect its molecular structure, outline a robust synthetic pathway, detail the analytical methods for its characterization, and discuss its relevance in modern research contexts, including its noted use in proteomics.[5] This document is intended for researchers and scientists who require a comprehensive understanding of this molecule, from fundamental principles to practical laboratory application.

Section 2: Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule's three-dimensional structure and chemical properties is a prerequisite for its rational application in research and development.

Structural Elucidation

The molecular formula of this compound is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol .[5] The structure consists of three key components:

-

Piperidine Ring: A saturated six-membered heterocycle containing a secondary amine.

-

Tertiary Alcohol: A hydroxyl (-OH) group at the C4 position.

-

4-Methylphenyl (p-tolyl) Group: A benzene ring substituted with a methyl group, also attached to the C4 position.

The piperidine ring is not planar and exists predominantly in a chair conformation to minimize steric strain. This gives rise to two primary conformers. The relative stability of these conformers is dictated by the steric bulk of the substituents at the C4 position, which can occupy either axial or equatorial positions. The p-tolyl group, being sterically demanding, will strongly prefer the equatorial position to minimize 1,3-diaxial interactions.

Caption: 2D structure and favored 3D chair conformation of this compound.

Physicochemical Data Summary

Quantitative data provides a clear fingerprint for compound identification and handling. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 57988-60-0 | [5] |

| Molecular Formula | C₁₂H₁₇NO | [5] |

| Molecular Weight | 191.27 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | 137-138 °C | [8] |

| Solubility | Soluble in ethanol, DMSO; sparingly soluble in water | [7][9] |

| pKa | ~9-10 (Predicted for piperidine nitrogen) |

Section 3: Synthesis Strategy and Execution

The creation of a tertiary alcohol bearing two different substituents, as in this compound, is a classic challenge in organic synthesis. The most direct and reliable approach is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a ketone.[10][11][12]

Retrosynthetic Analysis

The logical disconnection for this molecule breaks the C4-Aryl bond. This reveals that the target molecule can be synthesized from a 4-piperidone precursor and a p-tolyl Grignard reagent. The piperidine nitrogen must be protected during this reaction to prevent the acidic N-H proton from quenching the highly basic Grignard reagent. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

A Guide to the Spectroscopic Analysis of 4-(4-methylphenyl)piperidin-4-ol: A Predictive Approach

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characterization of 4-(4-methylphenyl)piperidin-4-ol. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This guide moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

While a complete experimental dataset for this compound is not publicly available, this guide will present a predictive analysis based on the well-established spectroscopic principles and available data for structurally related compounds. This approach not only provides a strong foundational understanding of the expected spectroscopic features but also equips the researcher with the necessary tools to interpret experimentally acquired data.

Molecular Structure and its Spectroscopic Implications

This compound (C₁₂H₁₇NO, Molar Mass: 191.27 g/mol ) is a tertiary alcohol containing a piperidine ring and a 4-methylphenyl (tolyl) group attached to the C4 position.[1] The key structural features that will dominate its spectroscopic signature are:

-

The Piperidine Ring: A saturated heterocyclic amine, the piperidine ring will exhibit characteristic signals in both NMR and IR spectroscopy. The conformational flexibility of the ring can also influence the spectral data.

-

The 4-Methylphenyl Group: This aromatic moiety will produce distinct signals in the aromatic region of the NMR spectra and characteristic vibrational bands in the IR spectrum.

-

The Tertiary Hydroxyl Group: The -OH group will have a characteristic stretching vibration in the IR spectrum and its proton may be observable in the ¹H NMR spectrum, although its chemical shift can be highly variable.

-

The Amino Group: The secondary amine within the piperidine ring will also have a characteristic N-H stretching vibration in the IR spectrum and a corresponding proton signal in the ¹H NMR spectrum.

The overall analytical workflow for the spectroscopic characterization of this molecule is outlined below:

Caption: Overall workflow for the synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is useful for observing exchangeable protons like those of the -OH and -NH groups.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Angle: 90°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted ¹H NMR Spectrum and Interpretation:

The predicted chemical shifts (δ) are based on data from analogous compounds such as 4-methylpiperidine and other aryl-substituted piperidines.[2][3]

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Ar-H (ortho to tolyl group) | 7.2 - 7.4 | d | 2H | Protons on the aromatic ring adjacent to the piperidine ring. |

| Ar-H (meta to tolyl group) | 7.0 - 7.2 | d | 2H | Protons on the aromatic ring adjacent to the methyl group. |

| Piperidine-H (axial, C2/C6) | ~2.8 - 3.2 | m | 2H | Deshielded by the adjacent nitrogen atom. |

| Piperidine-H (equatorial, C2/C6) | ~2.5 - 2.9 | m | 2H | Deshielded by the adjacent nitrogen atom. |

| Piperidine-H (axial, C3/C5) | ~1.5 - 1.9 | m | 2H | Shielded protons on the piperidine ring. |

| Piperidine-H (equatorial, C3/C5) | ~1.8 - 2.2 | m | 2H | Shielded protons on the piperidine ring. |

| Ar-CH ₃ | ~2.3 | s | 3H | Methyl group on the aromatic ring. |

| NH | 1.5 - 3.0 (broad) | s (broad) | 1H | Chemical shift is concentration and solvent dependent. |

| OH | 1.0 - 4.0 (broad) | s (broad) | 1H | Chemical shift is concentration and solvent dependent. |

Expert Insights: The broadness of the NH and OH signals is due to chemical exchange and quadrupole broadening from the adjacent nitrogen. To confirm these peaks, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the NH and OH signals will disappear as the protons are replaced by deuterium.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz ¹H instrument.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128 or more, as ¹³C has a low natural abundance.

-

Predicted ¹³C NMR Spectrum and Interpretation:

The predicted chemical shifts are based on data from piperidine, 4-methylpiperidine, and other related structures.[4][5][6]

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| C -OH (C4) | 65 - 75 | Quaternary carbon attached to the hydroxyl group and the aromatic ring. |

| Ar-C (quaternary, attached to piperidine) | 140 - 150 | Deshielded quaternary aromatic carbon. |

| Ar-C (quaternary, attached to methyl) | 135 - 145 | Deshielded quaternary aromatic carbon. |

| Ar-C H (ortho to tolyl group) | 125 - 130 | Aromatic methine carbons. |

| Ar-C H (meta to tolyl group) | 128 - 135 | Aromatic methine carbons. |

| Piperidine-C (C2/C6) | 45 - 55 | Carbons adjacent to the nitrogen atom. |

| Piperidine-C (C3/C5) | 30 - 40 | Shielded carbons in the piperidine ring. |

| Ar-C H₃ | 20 - 25 | Methyl carbon on the aromatic ring. |

Trustworthiness through 2D NMR: To unequivocally assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

-

COSY: Reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the piperidine ring and the aromatic system.

-

HSQC: Correlates directly bonded ¹H and ¹³C nuclei, providing a definitive link between the proton and carbon skeletons.

Caption: A typical workflow for structure elucidation using NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Predicted FT-IR Spectrum and Interpretation:

The predicted vibrational frequencies are based on data for piperidin-4-ol and related compounds.[7][8][9]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| O-H (alcohol) | 3200 - 3600 | Stretching | Strong, Broad |

| N-H (secondary amine) | 3200 - 3500 | Stretching | Medium, often sharper than O-H |

| C-H (aromatic) | 3000 - 3100 | Stretching | Medium to Weak |

| C-H (aliphatic) | 2850 - 3000 | Stretching | Strong |

| C=C (aromatic) | 1450 - 1600 | Stretching | Medium to Strong (multiple bands) |

| C-N (amine) | 1000 - 1250 | Stretching | Medium |

| C-O (tertiary alcohol) | 1100 - 1200 | Stretching | Strong |

Expert Insights: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. In the solid state, intermolecular hydrogen bonding will be significant. If the spectrum is taken in a dilute solution of a non-polar solvent, these bands will become sharper and may shift to higher wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this non-volatile compound. Electron ionization (EI) can also be used, but may lead to extensive fragmentation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer will provide adequate mass resolution.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum and Interpretation:

-

Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. In positive ESI mode, this will be the protonated molecule, [M+H]⁺, at m/z 192.28. The molecular formula is C₁₂H₁₇NO.[1]

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Key expected fragments include:

-

Loss of water (-18): A peak at m/z 174.26, corresponding to the loss of the hydroxyl group as water. This is a very common fragmentation pathway for alcohols.

-

Cleavage of the piperidine ring: Various fragments resulting from the opening and cleavage of the piperidine ring.

-

Loss of the tolyl group: A fragment corresponding to the piperidin-4-ol cation.

-

Conclusion

The spectroscopic analysis of this compound, as predicted from the analysis of structurally related compounds, provides a clear and consistent picture of its molecular structure. The combination of ¹H and ¹³C NMR, FT-IR, and mass spectrometry allows for an unambiguous confirmation of its identity and purity. For any researcher working with this compound, the methodologies and predictive data presented in this guide offer a robust framework for its characterization, ensuring the integrity and reliability of their scientific endeavors.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Methylpiperidine(626-58-4) 13C NMR [m.chemicalbook.com]

- 5. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 6. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

potential pharmacological activity of 4-(4-methylphenyl)piperidin-4-ol

An Investigative Guide to the Potential Pharmacological Activities of 4-(4-methylphenyl)piperidin-4-ol

Executive Summary

The piperidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals across a wide spectrum of therapeutic areas.[1][2] The compound this compound, a specific derivative of this privileged scaffold, remains largely unexplored in terms of its pharmacological potential. This guide presents a comprehensive, tiered strategy for the systematic evaluation of this compound. Drawing from the well-documented activities of its structural analogues, which exhibit analgesic, neurological, and anticancer properties, we hypothesize a similar, yet distinct, pharmacological profile for this compound.[2][3][4][5] This document serves as a technical roadmap for researchers and drug development professionals, outlining a logical progression from initial synthesis and broad in vitro screening to targeted mechanism of action studies and preliminary in vivo validation. The proposed workflow is designed to be self-validating, with each experimental stage providing the causal justification for subsequent, more complex investigations.

Introduction to this compound

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a central piperidine ring. Key structural features include a hydroxyl group and a 4-methylphenyl (tolyl) group both attached to the C4 position of the piperidine ring.

| Property | Value | Reference |

| CAS Number | 57988-60-0 | [6] |

| Molecular Formula | C₁₂H₁₇NO | [6] |

| Molecular Weight | 191.27 g/mol | [6] |

The presence of the tertiary alcohol and the aromatic ring provides a rich stereoelectronic profile, suggesting potential for diverse interactions with biological macromolecules.

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs and natural alkaloids.[1] Its conformational flexibility, combined with its ability to present substituents in precise three-dimensional orientations, makes it an ideal scaffold for targeting a variety of receptors and enzymes. Derivatives of piperidine are integral to drugs with applications as antipsychotics, analgesics, antihistamines, and anticancer agents.[2][7][8]

Rationale for Investigation: Inferences from Structural Analogues

While direct pharmacological data on this compound is scarce, the activities of closely related compounds provide a strong rationale for its investigation.

-

Analgesic and CNS Activity: 4-phenylpiperidine derivatives are classic opioid fragments. For example, 4-(m-hydroxyphenyl)piperidines are known to interact with opioid receptors and exhibit analgesic properties.[3] Furthermore, derivatives of 4-(4'-bromophenyl)-4-piperidinol and 4-(4'-chlorophenyl)-4-hydroxypiperidine have demonstrated significant analgesic effects in preclinical models.[4][5] The substitution pattern on the phenyl ring and the nitrogen atom dictates the potency and selectivity towards various CNS targets, including opioid and sigma receptors.[3][9]

-

Anticancer Potential: The piperidine moiety is found in numerous compounds with demonstrated anticancer activity.[2][10] These compounds can induce apoptosis, modulate critical signaling pathways, and interact directly with DNA.[10] The cytotoxic potential of piperidine derivatives often depends on the nature of the substituents on the core ring.[7]

-

Neuroprotective Activity: Given the success of piperidine-based drugs like donepezil for Alzheimer's disease, there is a strong interest in new derivatives that can modulate neurodegenerative pathways.[1][11] Activities such as acetylcholinesterase (AChE) inhibition and neuroprotection in cell-based models are key areas of investigation for this scaffold.[11][12]

The unique combination of a tolyl group and a hydroxyl group at the C4 position of this compound suggests that it may possess a unique pharmacological profile within these established activity classes.

Proposed Pharmacological Screening Strategy

Hierarchical Screening Workflow

A tiered approach is proposed to efficiently screen for potential activities and subsequently elucidate the mechanism of action for any confirmed "hits." This strategy ensures that resources are focused on the most promising therapeutic avenues.

Caption: Hierarchical workflow for pharmacological evaluation.

Synthesis and Characterization

The synthesis of this compound can be achieved through established organometallic routes. A common method involves the Grignard reaction between a protected piperidin-4-one, such as N-benzyl-4-piperidone, and 4-bromotoluene, followed by deprotection.

Alternatively, synthetic routes starting from 1-benzyl-4-(4-chlorophenyl)-4-piperidinol with subsequent debenzylation under hydrogenation conditions have been reported for similar structures.[13] The final product must be thoroughly characterized using NMR, mass spectrometry, and melting point analysis to confirm its identity and purity before biological evaluation.[9]

Tier 1: Primary In Vitro Screening - Unveiling Core Activities

The initial screening phase aims to broadly assess the compound's activity across three key therapeutic areas suggested by its structural class.

Cytotoxicity and Antiproliferative Potential

Rationale: The piperidine scaffold is a frequent component of anticancer agents.[2] A primary screen against a diverse panel of human cancer cell lines is essential to determine if this compound possesses antiproliferative properties.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A375 [melanoma], SH-SY5Y [neuroblastoma]) in appropriate media until they reach ~80% confluency.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[7][10]

Neurological Activity Screening

Rationale: Given the structural similarity to opioid fragments and other CNS-active molecules, it is crucial to screen for interactions with key neurological targets.[3][9]

Protocol 1: Receptor Binding Assays

-

Objective: To determine the affinity of the compound for key CNS receptors.

-

Methodology: Utilize commercially available competitive binding assays. The compound will be tested for its ability to displace radiolabeled ligands from a panel of receptors, including:

-

Analysis: The results will be expressed as Ki (inhibition constant) or IC₅₀ values, indicating the compound's binding affinity for each receptor.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

-

Objective: To assess the compound's potential to inhibit AChE, a key target in Alzheimer's disease therapy.[12]

-

Methodology: Employ the Ellman's method.

-

Incubate the compound with purified AChE enzyme.

-

Add the substrate acetylthiocholine iodide and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Monitor the production of the yellow-colored product at 412 nm.

-

Donepezil should be used as a positive control.

-

-

Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.[11]

Antimicrobial and Antibiofilm Activity

Rationale: Certain piperidine derivatives have shown promising activity against pathogenic bacteria, including the ability to inhibit biofilm formation, a key factor in chronic infections.[15][16]

Experimental Protocol: MIC and Biofilm Inhibition Assays

-

Minimum Inhibitory Concentration (MIC):

-

Use the broth microdilution method to determine the lowest concentration of the compound that inhibits visible growth of bacteria (e.g., Staphylococcus aureus).[15]

-

-

Biofilm Formation Inhibition:

-

Grow S. aureus in 96-well plates in the presence of sub-inhibitory concentrations of the compound (e.g., 0.25x MIC, 0.5x MIC).

-

After incubation, wash the wells to remove planktonic bacteria.

-

Stain the remaining adherent biofilm with crystal violet.

-

Solubilize the stain and measure the absorbance to quantify biofilm mass.

-

Calculate the percentage of biofilm inhibition compared to the untreated control.[17]

-

Tier 2: Mechanism of Action (MoA) Elucidation for "Hit" Activities

Should the compound demonstrate significant activity in any Tier 1 screen (e.g., IC₅₀ < 10 µM), targeted follow-up studies are warranted to understand its mechanism of action.

If Anticancer Activity is Observed

Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis) and to identify the molecular pathways involved.

Caption: Potential apoptotic signaling pathway modulation.

Experimental Protocol: Apoptosis and Signaling Analysis

-

Apoptosis Assay (Flow Cytometry):

-

Treat the "hit" cancer cell line with the compound at its IC₅₀ concentration for 24-48 hours.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cell population using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

-

-

Western Blot Analysis:

-

Treat cells as above and prepare protein lysates.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) and signaling proteins (e.g., p-Akt, total Akt).[2][10]

-

This will help determine if the compound acts via the intrinsic or extrinsic apoptotic pathway and if it modulates survival signals like the PI3K/Akt pathway.

-

Tier 3: In Vivo Validation and Preclinical Assessment

Positive and well-defined in vitro activity provides the justification for advancing the compound to animal models.

Analgesic Potential

Rationale: To confirm the analgesic effects predicted from structural analogues and receptor binding data in a living system.

Experimental Protocol: Rodent Pain Models

-

Tail-Flick Test (Thermal Pain):

-

Administer the compound (e.g., subcutaneously or intraperitoneally) to mice.

-

After a set time, apply a focused beam of heat to the mouse's tail.

-

Measure the latency (time) for the mouse to "flick" its tail away from the heat source. An increase in latency indicates an analgesic effect. Morphine is used as a positive control.[3]

-

-

Acetic Acid Writhing Test (Inflammatory Pain):

-

Administer the compound to mice.

-

Subsequently, inject a dilute solution of acetic acid into the peritoneal cavity to induce characteristic "writhing" movements.

-

Count the number of writhes over a 20-minute period. A reduction in the number of writhes compared to a vehicle-treated group indicates analgesia.[3][4]

-

Preliminary Toxicity Assessment

Rationale: Early assessment of a compound's safety profile is critical.

Experimental Protocol: Acute Toxicity Screens

-

Brine Shrimp Lethality Assay:

-

A simple, low-cost preliminary screen for general toxicity.

-

Hatch brine shrimp (Artemia salina) larvae and expose them to varying concentrations of the compound in seawater.

-

Count the number of dead nauplii after 24 hours to determine the LC₅₀ (lethal concentration, 50%).[7]

-

-

Acute Oral Toxicity (Up-and-Down Procedure):

-

If warranted by strong efficacy data, a preliminary in vivo toxicity study in rodents (e.g., rats) can be performed following OECD guidelines.

-

This involves sequential dosing of single animals to identify a dose range that causes overt toxicity or mortality, providing an estimate of the LD₅₀.[12]

-

Data Presentation and Interpretation

All quantitative data generated from the screening cascade should be systematically organized for clear interpretation and comparison.

Table 1: Summary of Postulated In Vitro Activity

| Assay Type | Target/Cell Line | Endpoint | Result (e.g., IC₅₀, Kᵢ, MIC) | Positive Control |

|---|---|---|---|---|

| Cytotoxicity | MCF-7 | IC₅₀ | µM | Doxorubicin |

| A375 | IC₅₀ | µM | Doxorubicin | |

| Receptor Binding | µ-Opioid Receptor | Kᵢ | µM | DAMGO |

| σ₁ Receptor | Kᵢ | µM | (+)-Pentazocine | |

| Enzyme Inhibition | Acetylcholinesterase | IC₅₀ | µM | Donepezil |

| Antimicrobial | S. aureus | MIC | µg/mL | Vancomycin |

Table 2: Summary of Postulated In Vivo Efficacy

| Model | Endpoint | Dose Route | Efficacy Metric | Positive Control |

|---|---|---|---|---|

| Tail-Flick | % Max Possible Effect (%MPE) | s.c. | ED₅₀ (mg/kg) | Morphine |

| Writhing Test | % Inhibition of Writhing | i.p. | ED₅₀ (mg/kg) | Aspirin |

| Toxicity | Brine Shrimp | Mortality | LC₅₀ (µg/mL) | Potassium Dichromate |

Conclusion and Future Directions

This guide proposes a rigorous, multi-tiered framework for the comprehensive pharmacological evaluation of this compound. By systematically progressing from broad in vitro screening to specific mechanism-of-action studies and targeted in vivo models, this strategy will efficiently uncover and validate any therapeutic potential of the compound. Positive results in any of the proposed areas, particularly in CNS activity or oncology, would establish this compound as a valuable new lead compound. Subsequent efforts would then focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, and more extensive pharmacokinetic and toxicological profiling to assess its drug-like properties for further preclinical development.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. neuroquantology.com [neuroquantology.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 14. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 4-(4-methylphenyl)piperidin-4-ol: A Technical Guide for Preclinical Research

This guide provides a comprehensive framework for the in vitro evaluation of 4-(4-methylphenyl)piperidin-4-ol, a piperidine derivative with potential therapeutic applications. The proposed experimental workflow is designed to thoroughly characterize its biological activity profile, focusing on cytotoxicity, potential neurological targets, and fundamental drug-like properties. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical assessment of novel chemical entities.

Introduction: The Rationale for a Focused In Vitro Strategy

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities.[1] Derivatives of 4-aryl-4-hydroxypiperidine, the structural class to which this compound belongs, have shown promise in various therapeutic areas, including analgesia and neurological disorders.[2][3] Given this background, a systematic in vitro evaluation is the critical first step in elucidating the specific pharmacological profile of this compound.

Our approach is built on a logical progression, starting with a broad assessment of cytotoxicity to establish a safe concentration range for subsequent, more specific assays. We will then investigate potential mechanisms of action by targeting key proteins implicated in neurological pathways, namely opioid receptors and cholinesterases. Finally, we will assess fundamental absorption, distribution, metabolism, and excretion (ADME) properties through metabolic stability and membrane permeability assays. This tiered approach ensures a data-driven and resource-efficient evaluation.

Diagram: Overall Experimental Workflow

Caption: A tiered approach to the in vitro evaluation of this compound.

Part 1: Foundational Assays - Cytotoxicity Profiling

Causality Behind Experimental Choices: Before investigating specific biological targets, it is imperative to determine the concentrations at which this compound exhibits cytotoxic effects. This establishes a therapeutic window for subsequent in vitro experiments and provides an initial assessment of the compound's safety profile. We will employ two distinct and complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[4][5]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., HeLa, MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3][6][7][8]

-

Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[9]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: LDH Assay for Cytotoxicity

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

Sample Collection: Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[5]

-

LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercially available kit to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).[10]

| Parameter | MTT Assay | LDH Assay |

| Principle | Measures metabolic activity of viable cells | Measures release of lactate dehydrogenase from damaged cells |

| Endpoint | Colorimetric (Formazan) | Colorimetric (Formazan) |

| Wavelength | 570 nm | 490 nm |

| Interpretation | Decreased signal indicates reduced viability | Increased signal indicates increased cytotoxicity |

Part 2: Mechanistic Exploration

Causality Behind Experimental Choices: Based on the known pharmacology of piperidine derivatives, we hypothesize that this compound may interact with key proteins in the central nervous system. The structural similarity to known analgesic compounds suggests potential activity at opioid receptors.[3] Additionally, the piperidine core is present in several cholinesterase inhibitors, making this a plausible target for anti-Alzheimer's disease activity.[11]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[12]

-

Reagent Preparation: Prepare solutions of AChE or BuChE, the substrate acetylthiocholine (ATC) or butyrylthiocholine (BTC), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[12][13][14]

-

Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Include a positive control (e.g., donepezil or eserine).[12][15]

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C.

-

Reaction Initiation: Add the substrate (ATC or BTC) and DTNB to all wells to start the reaction.

-

Kinetic Reading: Immediately begin measuring the absorbance at 412 nm every minute for 15-20 minutes. The rate of color change is proportional to enzyme activity.[16][17]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Diagram: Cholinesterase Inhibition Assay Principle

Caption: Principle of the Ellman's method for measuring cholinesterase activity.

Experimental Protocol: Opioid Receptor Binding Assay

This assay determines the affinity of the test compound for the µ (mu), δ (delta), and κ (kappa) opioid receptors using a competitive radioligand binding format.[18][19]

-

Membrane Preparation: Utilize commercially available cell membranes expressing the human µ, δ, or κ opioid receptor.

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, a specific radioligand (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, [³H]U69,593 for κ), and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for 60-120 minutes to allow binding to reach equilibrium.[20]

-

Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter and wash several times with ice-cold buffer to separate bound from unbound radioligand.

-

Scintillation Counting: Add scintillation cocktail to the filters and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Part 3: ADME Profiling

Causality Behind Experimental Choices: Early assessment of a compound's ADME properties is crucial for predicting its in vivo behavior. Metabolic stability in human liver microsomes provides an indication of how quickly the compound might be cleared from the body.[21][22] The Parallel Artificial Membrane Permeability Assay (PAMPA) offers a high-throughput method to predict passive diffusion across biological membranes, a key factor in oral absorption.[2][23]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

-

Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes, phosphate buffer (pH 7.4), and this compound (typically at 1 µM).[21][24]

-

Reaction Initiation: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of NADPH.[22]

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]

-

Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[2][25]

-

Compound Addition: Add a solution of this compound in a buffer at a relevant pH (e.g., pH 7.4) to the donor wells.

-

Assay Sandwich: Place the donor plate on top of an acceptor plate containing buffer, creating a "sandwich".

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[23]

-

Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

-

Data Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known assay parameters.

| Parameter | Metabolic Stability | PAMPA |

| Matrix | Human Liver Microsomes | Artificial Lipid Membrane |

| Principle | Enzymatic degradation | Passive diffusion |

| Output | Half-life (t₁/₂), Intrinsic Clearance (Clint) | Permeability coefficient (Pe) |

| Analytical Method | LC-MS/MS | UV-Vis or LC-MS/MS |

Conclusion

The in vitro evaluation strategy outlined in this guide provides a robust and comprehensive framework for characterizing the pharmacological and biopharmaceutical properties of this compound. By systematically assessing its cytotoxicity, potential mechanisms of action, and key ADME parameters, researchers can make informed decisions regarding the progression of this compound through the drug discovery pipeline. The data generated from these assays will be critical for establishing a structure-activity relationship, identifying potential therapeutic applications, and designing future in vivo studies.

References

- 1. cancertools.org [cancertools.org]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. synthego.com [synthego.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]

- 8. Cancer Cell Lines: Consider Donating to Advance Research [happylungsproject.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. japsonline.com [japsonline.com]

- 15. scribd.com [scribd.com]

- 16. tandfonline.com [tandfonline.com]

- 17. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 18. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. mercell.com [mercell.com]

- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. PAMPA | Evotec [evotec.com]

- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 25. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

A Theoretical Treatise on the Conformational Landscape of 4-Phenylpiperidine: A Guide for Drug Discovery

The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural heart of numerous clinically significant drugs, including potent analgesics, antipsychotics, and selective serotonin reuptake inhibitors.[1][2] Its therapeutic versatility is intrinsically linked to its three-dimensional architecture, specifically the conformational isomerism of the piperidine ring and the orientation of its crucial phenyl substituent. Understanding and predicting these conformational preferences are paramount for rational drug design, as they directly influence receptor binding affinity and pharmacological activity.

This in-depth technical guide provides a comprehensive exploration of the theoretical methodologies employed to dissect the conformational intricacies of 4-phenylpiperidine. We will delve into the fundamental principles governing its structural behavior, from the subtle interplay of steric and stereoelectronic effects to the application of sophisticated computational techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deeper understanding of molecular conformation to drive innovation.

The Conformational Dichotomy: Axial vs. Equatorial Phenyl Orientation

The conformational landscape of the 4-phenylpiperidine core is dominated by the dynamic equilibrium between two primary chair conformations, distinguished by the orientation of the C4-phenyl substituent: axial and equatorial. While the piperidine ring can also adopt higher-energy boat and twist-boat conformations, the chair forms are generally the most populated and pharmacologically relevant.[3]

The seemingly simple choice between an axial or equatorial placement of the phenyl group is governed by a delicate balance of energetic factors. In analogous cyclohexane systems, a bulky substituent like a phenyl group overwhelmingly prefers the less sterically hindered equatorial position. However, in the 4-phenylpiperidine scaffold, this preference can be surprisingly nuanced. Computational studies using methods like Allinger's Molecular Mechanics II (MM2) have shown that while the phenyl equatorial conformation is often preferred, the energy difference between the axial and equatorial conformers can be small, on the order of 0.6 to 0.7 kcal/mol for certain derivatives like meperidine and ketobemidone.[4] This small energy gap implies that a significant population of the axial conformer can exist at physiological temperatures, potentially playing a crucial role in receptor recognition.

The following diagram illustrates the fundamental axial-equatorial equilibrium in 4-phenylpiperidine.

Caption: Axial-equatorial equilibrium of the 4-phenylpiperidine ring.

The Theoretical Toolkit: Methods for Conformational Analysis

A hierarchy of computational methods is available to probe the conformational preferences of 4-phenylpiperidine, each offering a different balance of accuracy and computational cost.

Molecular Mechanics (MM)

Molecular mechanics methods, such as MM2, employ classical physics to approximate the potential energy of a molecule as a function of its geometry. These force-field-based approaches are computationally inexpensive, making them suitable for rapid conformational searches of large sets of molecules. For 4-substituted piperidines, molecular mechanics calculations using force fields like COSMIC have been shown to quantitatively predict conformer energies, highlighting the role of electrostatic interactions in determining conformational changes upon protonation.[5]

Quantum Mechanical (QM) Methods

For a more rigorous and accurate description of the electronic structure and energetics, quantum mechanical methods are indispensable.

-

Ab Initio and Density Functional Theory (DFT): Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) provide a more fundamental description of the electronic distribution within a molecule.[6][7][8] DFT, in particular, has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency. Functionals like B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-311++G(d,p)), have been successfully used to investigate the molecular structures and conformational preferences of piperidine derivatives.[9][10] For instance, studies on 1-phenylpiperidines at the M06-2X level of theory have provided valuable insights into the preference for axial versus equatorial orientations of substituents at the 2-position.[11][12]

-

Stereoelectronic Effects: A key advantage of QM methods is their ability to elucidate the subtle stereoelectronic effects that influence conformational stability.[13][14][15] These effects arise from the interaction of orbitals and can be as, or even more, important than classical steric considerations. In piperidine systems, hyperconjugative interactions, such as the interaction between the nitrogen lone pair and an antibonding sigma orbital (nN→σ*C-H), can significantly stabilize certain conformations.[16] These interactions can be analyzed using techniques like Natural Bond Orbital (NBO) analysis, which is often performed as a post-processing step in DFT calculations.

The following diagram outlines a typical computational workflow for the conformational analysis of a 4-phenylpiperidine derivative.

Caption: A typical workflow for computational conformational analysis.

Experimental Validation: The Synergy of Theory and NMR Spectroscopy

While theoretical calculations provide invaluable insights, experimental validation is crucial for building robust conformational models. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the solution-phase conformations of molecules.[17][18][19][20][21] Coupling constants (3JHH) obtained from 1H NMR spectra can be used to determine the dihedral angles between adjacent protons, providing direct evidence for the chair conformation and the axial or equatorial orientation of substituents. Furthermore, Nuclear Overhauser Effect (nOe) experiments can reveal through-space proximities between atoms, further corroborating the assigned conformation.[16] The comparison of experimentally determined NMR parameters with those predicted from theoretical calculations for different conformers serves as a stringent test of the computational model.

Case Study: The Influence of Substituents on Conformational Preference

The conformational equilibrium of the 4-phenylpiperidine core is highly sensitive to the nature and position of other substituents on the piperidine ring.

-

N-Substituents: The size and electronic properties of the substituent on the piperidine nitrogen can significantly impact the axial/equatorial preference of the 4-phenyl group.

-

Substituents at C2, C3, C5, and C6: Alkyl groups or other substituents on the piperidine ring can introduce additional steric interactions, such as 1,3-diaxial strain, which can shift the conformational equilibrium. For example, a 3-methyl group in the beta configuration can destabilize the phenyl axial conformer due to steric crowding.[4]

The following table summarizes the calculated energy differences between axial and equatorial conformers for selected 4-phenylpiperidine derivatives from the literature.

| Compound | Method | ΔE (Axial - Equatorial) (kcal/mol) | Preferred Conformation | Reference |

| Meperidine | MM2 | 0.6 | Equatorial | [4] |

| Ketobemidone | MM2 | 0.7 | Equatorial | [4] |

| α-Prodine | MM2 | 2.8 | Equatorial | [4] |

| β-Prodine | MM2 | 3.4 | Equatorial | [4] |

| 1,3,4-trimethyl-4-phenylpiperidine (3-demethyl) | MM2 | -0.7 | Axial | [4] |

Protocol: A Step-by-Step Guide to DFT-Based Conformational Analysis

This section provides a generalized protocol for performing a conformational analysis of a 4-phenylpiperidine derivative using Density Functional Theory.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Protocol:

-

Structure Preparation:

-

Build the 3D structure of the 4-phenylpiperidine derivative of interest using a molecular modeling program.

-

Create both the axial and equatorial conformers of the phenyl group.

-

-

Initial Geometry Optimization:

-

Perform an initial geometry optimization of both conformers using a computationally less demanding method, such as a smaller basis set (e.g., B3LYP/6-31G(d)). This step provides a reasonable starting geometry for the more accurate calculations.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

-

High-Level Single-Point Energy Calculation:

-

Using the optimized geometries, perform a single-point energy calculation with a more accurate method and a larger basis set (e.g., M06-2X/cc-pVTZ or ωB97XD/6-311++G(d,p)). This provides a more reliable estimate of the relative energies of the conformers.

-

-

Thermodynamic Analysis:

-

From the frequency calculation, obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Calculate the relative Gibbs free energies (ΔG) of the conformers to determine their relative populations at a given temperature.

-

-

Analysis of Results:

-

Compare the energies of the axial and equatorial conformers to determine the preferred conformation.

-

If desired, perform an NBO analysis on the optimized structures to investigate the underlying stereoelectronic interactions.

-

Conclusion and Future Directions

The conformational analysis of 4-phenylpiperidine is a mature yet continually evolving field. The synergy between high-level theoretical calculations and experimental techniques like NMR spectroscopy has provided a deep understanding of the subtle forces that govern the three-dimensional structure of this important scaffold. As computational resources continue to grow and theoretical methods become more sophisticated, we can expect even more accurate predictions of conformational preferences, including the influence of the solvent environment and the dynamic behavior of these molecules in biological systems. This knowledge will undoubtedly continue to fuel the design and development of novel therapeutics with enhanced potency and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Ab initio static and molecular dynamics study of 4-styrylpyridine. [susi.usi.ch]

- 8. mdpi.com [mdpi.com]

- 9. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. content.e-bookshelf.de [content.e-bookshelf.de]

- 15. youtube.com [youtube.com]

- 16. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]

- 17. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]